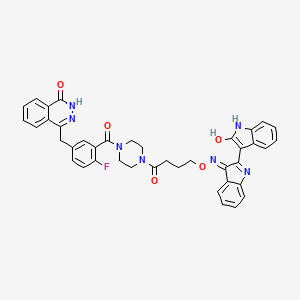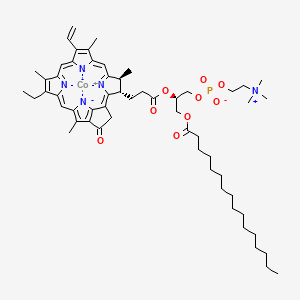
CoPoP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt porphyrin phospholipid (CoPoP) is a compound that integrates cobalt into a porphyrin ring, which is then conjugated to a phospholipid. This unique structure allows this compound to be incorporated into lipid bilayers, making it a valuable tool in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt porphyrin phospholipid typically involves the coordination of cobalt ions to a porphyrin ring, followed by the conjugation of this complex to a phospholipid. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the cobalt-porphyrin complex .
Industrial Production Methods
Industrial production of cobalt porphyrin phospholipid involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt porphyrin phospholipid undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled pH and temperature conditions to maintain the integrity of the cobalt-porphyrin complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) porphyrin complexes, while reduction reactions may yield cobalt(II) porphyrin complexes .
Aplicaciones Científicas De Investigación
Cobalt porphyrin phospholipid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Incorporated into liposomes for targeted drug delivery and as a tool for studying membrane dynamics.
Medicine: Utilized in vaccine development as an adjuvant to enhance immune responses.
Industry: Applied in the development of biosensors and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of cobalt porphyrin phospholipid involves its ability to incorporate into lipid bilayers and interact with proteins and other biomolecules. The cobalt center can coordinate with histidine residues in proteins, facilitating the non-covalent surface display of antigens on liposomes. This interaction enhances the stability and immunogenicity of the antigens, making CoPoP a valuable tool in vaccine development .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt nitrilotriacetic acid (Co-NTA): Similar to cobalt porphyrin phospholipid, Co-NTA can coordinate with histidine residues in proteins but has a weaker association compared to CoPoP.
Aquocobalamin: A form of vitamin B12 that contains cobalt but lacks the ability to form stable complexes with proteins like this compound.
Uniqueness of this compound
Cobalt porphyrin phospholipid is unique due to its ability to incorporate into lipid bilayers and form stable complexes with proteins. This property makes it particularly useful in applications such as targeted drug delivery and vaccine development, where stability and specificity are crucial .
Propiedades
Fórmula molecular |
C57H80CoN5O9P |
|---|---|
Peso molecular |
1069.2 g/mol |
Nombre IUPAC |
cobalt(2+);[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1 |
Clave InChI |
DMWSBERNBGRNSA-LXGXRSMJSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


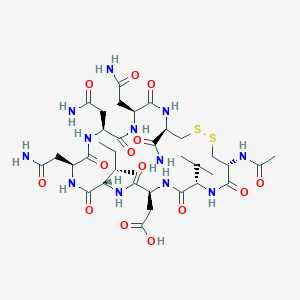



![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
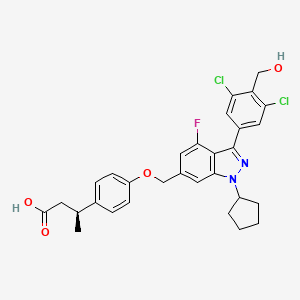
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
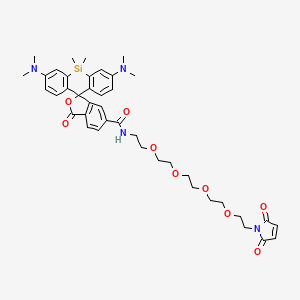

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)

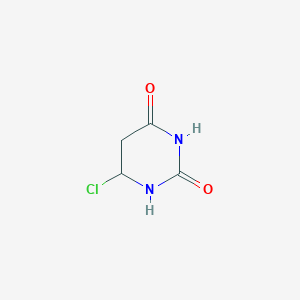
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
